molecular formula C7H13NO4 B13497180 N-Acetyl-O-ethyl-L-serine

N-Acetyl-O-ethyl-L-serine

Cat. No.: B13497180
M. Wt: 175.18 g/mol
InChI Key: RAQZVRCZJCDGRB-LURJTMIESA-N
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Description

Contextualization within Modified Amino Acid Chemistry

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. amerigoscientific.com The chemical modification of amino acids, such as L-serine, gives rise to derivatives with altered physicochemical and biological properties. lookchem.com These modifications can include acetylation, phosphorylation, and the addition of various functional groups to the amino acid's side chain. amerigoscientific.comlibretexts.org N-Acetyl-O-ethyl-L-serine is an example of such a modified amino acid, where the amino group is acetylated and the hydroxyl group of the serine side chain is etherified with an ethyl group. This dual modification alters the polarity, reactivity, and potential biological activity of the parent L-serine molecule.

The field of modified amino acid chemistry is significant as it allows for the synthesis of novel compounds with tailored properties for various applications, including drug development and biochemical research. lookchem.com By protecting or altering specific functional groups, researchers can control reaction pathways and create building blocks for more complex molecules. For instance, protected amino acids like N-Acetyl-O-(tert-butyl)-L-serine are utilized in solid-phase peptide synthesis. ontosight.ai

Historical Perspectives on Serine Derivatization in Research

L-serine was first isolated from silk protein in 1865. Since its discovery, the derivatization of serine has been a subject of scientific inquiry. The hydroxyl group of serine makes it a target for various chemical modifications. libretexts.org Historically, research into serine derivatives has been driven by the need to understand protein structure and function, as well as to synthesize peptides and other bioactive molecules. cdnsciencepub.com

Early research focused on simple derivatizations to study the role of the hydroxyl and amino groups in chemical reactions. Over time, more complex derivatives were synthesized to explore their potential as enzyme inhibitors, components of synthetic peptides, and probes for studying biological systems. cdnsciencepub.com The development of techniques like high-performance liquid chromatography (HPLC) has been instrumental in the separation and analysis of serine and its derivatives, further advancing research in this area. researchgate.netnih.gov

Significance in Contemporary Chemical and Biochemical Research

In modern research, serine derivatives continue to be of great interest. They are investigated for their potential roles in various biological processes and as tools for chemical synthesis. lookchem.comontosight.ai For example, the modification of serine residues in proteins, such as phosphorylation, is a key mechanism in cell signaling. libretexts.orgbritannica.com

N-Acetyl-L-serine, a related compound, has been studied for its potential biological activities and is a known metabolite in cancer metabolism. chemicalbook.comnih.gov The ethylation of the hydroxyl group in this compound introduces a hydrophobic character to that part of the molecule, which can influence its interactions with biological targets. While specific research on this compound is not as extensive as for other serine derivatives, its structure suggests potential applications as an intermediate in organic synthesis or as a subject for biochemical investigation. The chemoenzymatic polymerization of L-serine ethyl ester to produce poly(L-serine) highlights the utility of O-alkylated serine derivatives in materials science. acs.orgkyoto-u.ac.jp

Chemical Properties of this compound

PropertyValue
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
IUPAC Name(2S)-2-acetamido-3-ethoxypropanoic acid

Note: Specific experimental data for this compound is limited in publicly available literature. The table is based on its chemical structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

(2S)-2-acetamido-3-ethoxypropanoic acid

InChI

InChI=1S/C7H13NO4/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1

InChI Key

RAQZVRCZJCDGRB-LURJTMIESA-N

Isomeric SMILES

CCOC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CCOCC(C(=O)O)NC(=O)C

Origin of Product

United States

Synthetic Methodologies for N Acetyl O Ethyl L Serine

Strategies for Stereoselective Synthesis

Maintaining the inherent chirality of the L-serine starting material is a critical aspect of synthesizing N-Acetyl-O-ethyl-L-serine. Stereoselective synthesis strategies are therefore paramount to avoid racemization and to control the formation of diastereomers when additional chiral centers are introduced.

Diastereoselective Control

When modifications to the serine backbone introduce a second stereocenter, diastereoselective control becomes crucial. This is particularly relevant in the synthesis of more complex analogs of this compound. The diastereoselective alkylation of serine-derived enolates is a well-established method for creating a new stereocenter at the α-position with high diastereoselectivity. nih.gov

The stereochemical outcome of such alkylations is influenced by the geometry of the enolate and the nature of the chiral auxiliary employed. Chiral oxazolidinones and oxazolidines derived from serine have been used effectively to direct the approach of electrophiles. nih.govresearchgate.net For example, the alkylation of a serine-derived bicyclic N,O-acetal can proceed with high diastereoselectivity, with the facial bias dictated by the conformation of the bicyclic system. nih.gov The choice of base and reaction conditions also plays a significant role in determining the enolate geometry and, consequently, the diastereomeric ratio of the product. iris-biotech.de

O-Alkylation and N-Acylation Protocols

Direct Etherification of the Serine Hydroxyl Group

The direct O-alkylation of the serine hydroxyl group to form the ethyl ether can be achieved through various methods. A common approach is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The choice of base and solvent is critical to avoid side reactions, such as elimination.

Alternatively, O-alkylation can be performed under acidic conditions using ethanol. For instance, reacting an N-protected serine derivative with ethanol in the presence of an acid catalyst can yield the corresponding O-ethyl ether.

Below is a table summarizing typical conditions for the O-ethylation of a protected serine derivative.

Reagent/CatalystSolventTemperatureTypical YieldReference
Sodium Hydride, Ethyl IodideTetrahydrofuran0 °C to room temp.Good to highGeneral Williamson Ether Synthesis
Silver(I) Oxide, Ethyl IodideN,N-DimethylformamideRoom temperatureModerate to highMild Alkylation Conditions
Ethanol, Sulfuric AcidEthanolRefluxVariableAcid-Catalyzed Etherification

Acylation of the Serine Amino Group

The N-acetylation of the serine amino group is a standard transformation in peptide and amino acid chemistry. This can be readily accomplished by treating O-ethyl-L-serine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base to neutralize the resulting acid. chemicalbook.com

A typical procedure involves dissolving the O-ethyl-L-serine in a suitable solvent, such as dichloromethane or a mixture of water and dioxane, and adding the acetylating agent and a base like triethylamine or sodium bicarbonate. The reaction is usually rapid and proceeds at or below room temperature.

A patent describes a method for the preparation of methyl N-acetyl-L-serinate where L-serine methyl ester hydrochloride is reacted with acetic acid and triethylamine in dichloromethane, followed by the addition of dicyclohexylcarbodiimide. chemicalbook.com This method could be adapted for the synthesis of this compound by starting with O-ethyl-L-serine.

Acetylating AgentBaseSolventTemperatureTypical YieldReference
Acetic AnhydrideTriethylamineDichloromethane0 °C to room temp.HighStandard Acylation Protocol
Acetyl ChlorideSodium BicarbonateWater/Dioxane0 °CHighSchotten-Baumann Conditions
Acetic Acid/DCCTriethylamineDichloromethane0 °C to room temp.GoodPatent Literature chemicalbook.com

Orthogonal Protection Strategies for Multi-functional Serine Derivatives

In the synthesis of more complex molecules containing this compound, or when other reactive functional groups are present, orthogonal protection strategies are essential. nih.gov Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of one functional group in the presence of others. iris-biotech.deneliti.com

For a trifunctional amino acid like serine, three orthogonal protecting groups can be employed for the amino group, the carboxyl group, and the hydroxyl group. This allows for precise control over the synthetic sequence. The most common orthogonal protecting group strategies in peptide synthesis are the Boc/Bzl and Fmoc/tBu strategies. iris-biotech.de

Boc/Bzl Strategy: The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side chain and C-terminus are often protected by benzyl (B1604629) (Bzl)-based groups, which are removed by hydrogenolysis.

Fmoc/tBu Strategy: The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is protected by the acid-labile tert-butyl (tBu) group. iris-biotech.de

Protecting GroupAbbreviationLabilityTypical Deprotection Reagent
tert-ButoxycarbonylBocAcidTrifluoroacetic Acid (TFA)
9-FluorenylmethyloxycarbonylFmocBasePiperidine
BenzylBzlHydrogenolysisH₂, Pd/C
tert-ButyltBuAcidTrifluoroacetic Acid (TFA)
TritylTrtMild AcidDilute TFA
AllylAllocPd(0)Pd(PPh₃)₄

Convergent and Divergent Synthetic Pathways

The synthesis of this compound is most practically approached through a divergent or linear strategy, starting from the parent amino acid, L-serine. In this approach, L-serine serves as the central precursor, which undergoes sequential modifications. This strategy is generally preferred for derivatives of simple building blocks like amino acids due to the straightforward nature of the reactions and the commercial availability of the starting material.

Two primary divergent pathways can be conceptualized for the synthesis of this compound:

Pathway A: N-acetylation followed by O-ethylation. In this route, L-serine is first acetylated at the α-amino group to yield N-Acetyl-L-serine. This step must be performed under conditions that favor N-acylation over O-acylation. Subsequently, the hydroxyl group of N-Acetyl-L-serine is ethylated. This O-alkylation step requires careful selection of reagents to avoid side reactions, such as esterification of the carboxyl group. acs.orgnih.gov Protection of the carboxylic acid, often as a methyl or ethyl ester, may be necessary prior to O-ethylation to ensure selectivity. chemicalbook.com

Pathway B: O-ethylation followed by N-acetylation. This alternative pathway begins with the ethylation of the side-chain hydroxyl group of L-serine to form O-ethyl-L-serine. Recent advancements have demonstrated selective O-alkylation of serine derivatives through methods like chelation-controlled reductive cleavage of N,O-acetals, which offers high chemoselectivity. thieme-connect.com Following the formation of O-ethyl-L-serine, the α-amino group is then acetylated using a suitable acetylating agent to yield the final product.

A convergent approach, which involves synthesizing separate fragments of the molecule and then combining them, is not typically employed for a small molecule like this compound as it would be unnecessarily complex compared to the divergent pathways.

Chemoenzymatic Approaches to this compound Synthesis

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild conditions. This can reduce the need for complex protection and deprotection steps common in purely chemical synthesis.

Enzymatic O-Ethylation Studies

Direct enzymatic O-ethylation of the serine side chain is not a widely documented transformation. While enzymes are known to catalyze O-glycosylation (the attachment of carbohydrate units) on serine and threonine residues, specific O-alkylation with small alkyl groups like ethyl is less common. wikipedia.org The literature on serine modification primarily focuses on enzymatic O-acetylation, catalyzed by serine transacetylase, which forms O-acetylserine as a key intermediate in cysteine biosynthesis in bacteria and plants. wikipedia.org While analogous "O-ethyltransferases" for serine are not well-characterized, the use of L-serine ethyl ester in the papain-catalyzed synthesis of poly(l-serine) indicates that O-alkylated serine derivatives can serve as substrates for certain enzymes. acs.org However, the precursor itself, O-ethyl-L-serine, is typically prepared via chemical methods.

Enzymatic N-Acetylation Methodologies

Enzymatic N-acetylation is a well-established biological process. N-acetyltransferases (NATs) are a class of enzymes that catalyze the transfer of an acetyl group, typically from acetyl-coenzyme A (Acetyl-CoA), to the N-terminus of proteins or to the amino group of small molecules. hmdb.canih.gov It is plausible that an N-acetyltransferase could catalyze the N-acetylation of O-ethyl-L-serine to produce this compound. The substrate specificity of NATs varies, and identifying or engineering an enzyme that efficiently accepts O-ethyl-L-serine would be a key step in developing a viable chemoenzymatic route. This enzymatic approach offers the potential for high stereoselectivity and avoids harsh reagents often used in chemical acetylation. nilssonlab.se

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of synthetic routes for amino acid derivatives focuses on maximizing yield, ensuring chemoselectivity (e.g., N- vs. O-modification), and maintaining stereochemical integrity. For a chemical synthesis of this compound, several parameters are critical for optimization.

For the N-acetylation step: The choice of acetylating agent and base is crucial. Acetic anhydride is a common and effective reagent. The reaction is typically performed in the presence of a base to neutralize the acid byproduct. The solvent can also influence the reaction rate and selectivity.

For the O-ethylation step: This reaction is more challenging due to the lower nucleophilicity of the hydroxyl group compared to the amino group. Stronger conditions or more reactive ethylating agents may be required. A key challenge is preventing N-alkylation. Recent strategies have utilized titanium-based reagents to achieve chelation-controlled, selective O-alkylation of N-protected serine, offering high yields and preserving stereochemistry. thieme-connect.com Another innovative method involves photoinduced decarboxylative radical reactions to achieve O-alkylation under mild conditions without racemization. acs.orgresearchgate.net

The following table outlines key parameters and their typical impact on the synthesis of serine derivatives, which can be applied to optimize the production of this compound.

ParameterVariable OptionsEffect on ReactionPotential Outcome for this compound Synthesis
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileInfluences solubility of reagents and reaction intermediates, can affect reaction rate.Optimization can lead to faster reaction times and easier product isolation.
Catalyst/Promoter Dicyclohexylcarbodiimide (DCC) for N-acetylation; TiCl₄/Ti(OBu)₄ for O-ethylationActivates functional groups and controls selectivity.Use of Ti(IV) species can promote selective O-ethylation over N-ethylation, increasing yield of the desired product. thieme-connect.com
Temperature 0 °C to room temperature or elevatedAffects reaction kinetics; lower temperatures can increase selectivity and prevent side reactions.Cooling during N-acetylation with DCC can prevent side product formation. chemicalbook.com
Base Triethylamine (TEA), PyridineNeutralizes acidic byproducts, can influence nucleophilicity of reactants.Proper choice of base is critical for preventing racemization and promoting the desired reaction.
Reaction Time 1 hour to 24 hoursDetermines the extent of reaction completion.Monitoring the reaction (e.g., by TLC or LC-MS) allows for quenching at the optimal time to maximize yield and minimize degradation.

By systematically adjusting these conditions, academic and industrial researchers can develop robust and efficient protocols for the synthesis of this compound with high purity and yield.

Chemical Reactivity and Derivatization Studies of N Acetyl O Ethyl L Serine

Transformations Involving the Carboxyl Group

The carboxyl group is a primary site for modification, allowing for the synthesis of various ester and amide derivatives or its reduction to a primary alcohol.

Esterification and Amidation Reactions

The carboxylic acid of N-acetylated amino acids can be readily converted to a variety of esters or amides using standard organic synthesis protocols. While direct esterification can be achieved, reactions often proceed from an activated carboxyl group or via the ester of a related precursor.

Amidation of the carboxyl group is a key transformation. Studies on analogous compounds, such as N-acetyl-D-serine methyl ester, demonstrate facile amidation with primary amines like benzylamine. This reaction is crucial in the synthesis of pharmaceuticals like Lacosamide. um.edu.mybyjus.com A process for this conversion involves activating the carboxyl group, for instance by forming a mixed anhydride (B1165640) with isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine, followed by the addition of the amine. byjus.com

Recent methodologies have also enabled the direct amidation of unactivated alkyl esters with amino alcohols, including serine derivatives. cdnsciencepub.com This cesium carbonate-promoted reaction proceeds under mild conditions and shows broad substrate compatibility with no racemization observed for most natural amino acid substrates. cdnsciencepub.com The proposed mechanism involves an initial transesterification followed by a favorable intramolecular O-to-N acyl transfer. cdnsciencepub.com

Table 1: Examples of Amidation Reactions on N-Acetyl-Serine Esters
Starting MaterialReagentsProductYieldReference
N-acetyl-D-serine methyl ester1. N-methylmorpholine, Isobutyl chloroformate 2. Benzylamine(R)-2-acetamido-N-benzyl-3-hydroxy-propionamide82% um.edu.my
N-acetyl-D-serine methyl esterBenzylamine (as solvent and reagent), 65°C(R)-2-acetamido-N-benzyl-3-hydroxy-propionamideNot specified um.edu.my
Z-Phe-OMeL-Ser-OtBu, Cs2CO3, MeCN/H2OZ-Phe-Ser-OtBu90% cdnsciencepub.com

Reduction to Alcohol Derivatives

The reduction of the carboxyl group of N-Acetyl-O-ethyl-L-serine to the corresponding primary alcohol, N-acetyl-O-ethyl-L-serinol, requires careful selection of reagents to avoid affecting the N-acetyl amide and the O-ethyl ether linkages.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable for this selective transformation. LiAlH₄ is known to reduce both esters and amides to the corresponding alcohols and amines, respectively. scribd.comrushim.ru Therefore, its application would likely lead to the over-reduction of the N-acetyl group. Indeed, studies on related N-substituted aminomalonic esters show that reduction with LiAlH₄ does not yield the desired serine derivative but rather a mixture of other products. Current time information in Bangalore, IN.

Milder reagents, particularly borohydride-based systems, offer a more promising route. Sodium borohydride (B1222165) (NaBH₄) is commonly used to reduce esters to alcohols and is generally unreactive towards amides under standard conditions. The selective reduction of N-substituted aminomalonic esters to serine derivatives has been successfully achieved using NaBH₄ in an aqueous medium, minimizing side reactions. Current time information in Bangalore, IN. However, some complex borohydride reagents, such as a combination of NaBH₄ and iodine (I₂), have been shown to reduce both the carboxylic acid and the N-acyl group to an N-alkylamino alcohol, which is not the desired outcome for preserving the N-acetyl moiety. sigmaaldrich.com

Therefore, the most viable strategy for synthesizing N-acetyl-O-ethyl-L-serinol involves the chemoselective reduction of the carboxylic acid (or its corresponding ester) using a mild hydride reagent like sodium borohydride, with careful optimization of reaction conditions such as solvent and temperature to ensure the integrity of the N-acetyl group.

Reactivity at the N-Acetyl Moiety

The N-acetyl group is generally stable, but it can be selectively removed or undergo exchange reactions under specific chemical or enzymatic conditions.

Selective Deacetylation Strategies

The removal of the N-acetyl group from this compound to yield O-ethyl-L-serine can be accomplished through several methods. The challenge lies in achieving this transformation without cleaving the ester or ether bonds.

Chemical Methods: Harsh conditions like strong acid or base hydrolysis will typically cleave all labile groups. However, specialized reagents have been developed for mild N-deacetylation. One effective method involves the activation of the amide with triflic anhydride (Tf₂O) in the presence of a mild base like 2-fluoropyridine, followed by cleavage of the resulting intermediate with an alcohol. rushim.rugoogle.com This one-pot procedure has been shown to be compatible with other functional groups, including esters. rushim.ru Another mild approach utilizes Schwartz's reagent (Cp₂ZrHCl), which has been successfully employed for the N-deacetylation of N-acetylated nucleosides while leaving other protecting groups intact. nih.gov

Enzymatic Methods: Enzymatic deacetylation offers exceptional selectivity under very mild, physiological conditions. A class of enzymes known as N-acetyl amino acid deacetylases, or aminoacylases, catalyze the hydrolysis of the N-acetyl group from N-acetyl-L-amino acids. nih.govhmdb.ca These enzymes are often highly stereoselective, acting only on the L-enantiomer of the racemic mixture. hmdb.ca For example, D-aminoacylase from Rhodococcus armeniensis has been used for the deacetylation of various N-acetyl-DL-amino acids. monash.edu The use of an appropriate L-aminoacylase would provide a clean and selective method for the N-deacetylation of this compound.

Table 2: Comparison of Selective N-Deacetylation Methods
MethodReagents/EnzymeConditionsAdvantagesReference
Chemical1. Tf2O, 2-F-Pyridine 2. PropanediolDCM, 0°C to rtMild, one-pot, compatible with esters. rushim.ru
ChemicalCp2ZrHCl (Schwartz's Reagent)THF, rtMild, chemoselective, compatible with many protecting groups. nih.gov
EnzymaticL-AminoacylaseAqueous buffer, pH ~7-8, rtHighly selective, very mild conditions, stereospecific. nih.govhmdb.ca

Transamidation Reactions

Transamidation involves the exchange of the amine portion of an amide. For this compound, this would mean replacing the acetyl group with a different acyl group or exchanging the entire N-acetyl-serine moiety. More commonly, it refers to the exchange of the amine on an external amide using the N-acetyl group as a source.

Research has shown that the N-acetyl groups in chitin, a polymer of N-acetylglucosamine, can undergo transamidation with various amines (aliphatic, cyclic, and aromatic) to generate new amide products, sometimes even without a catalyst for strong nucleophiles like propylamine. Current time information in Bangalore, IN.sigmaaldrich.com This demonstrates the feasibility of using the N-acetyl group as an acyl donor.

Furthermore, biocatalysis offers a route for such transformations. An acyltransferase from Mycobacterium smegmatis has been shown to catalyze transamidation reactions, using acetamide (B32628) as an acetyl donor in an aqueous medium to acylate a range of primary amines. scribd.com This suggests that the N-acetyl group of a suitable substrate could potentially be transferred enzymatically. Transition-metal-free chemical methods have also been developed for the transamidation of activated amides under mild conditions, expanding the scope of these reactions.

Table 3: Examples of Transamidation Reactions Involving N-Acetyl Groups
SubstrateAmine SourceCatalyst/ConditionsProductYieldReference
ChitinPropylamineNone, 140°CN-Propylacetamide93.5% Current time information in Bangalore, IN.
ChitinAnilineCu(OAc)2, 140°CAcetanilide>75% (typical) sigmaaldrich.com
Acetamide (donor)(R)-1-PhenylethylamineAcyltransferase from M. smegmatisN-((R)-1-Phenylethyl)acetamide~70% scribd.com

Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of activating agents. Key degradation and isomerization pathways include acyl migration, hydrolysis, and racemization.

O↔N Acyl Migration: A well-documented phenomenon in serine and threonine-containing peptides is the intramolecular acyl migration. Under acidic conditions, an N-acyl group can migrate to the free hydroxyl group to form an O-acyl iso-peptide (N→O shift). Conversely, under neutral to basic conditions (pH > 7), the thermodynamically more stable N-acyl form is favored, and a rapid O→N acyl migration occurs. While the O-ethyl group in this compound prevents this specific migration, if one were to start with its isomer, O-acetyl-N-ethyl-L-serine, it would readily rearrange. This principle is critical in prodrug design and the synthesis of "difficult" peptide sequences. The O-acyl derivatives of serine are known to be labile and revert to the N-acyl form in neutral aqueous solutions.

Hydrolysis: The ester and amide bonds are susceptible to hydrolysis under acidic or basic conditions. Studies on the saponification (base-catalyzed hydrolysis) of various amino acid methyl esters have shown that N-acetylation has a relatively minor effect on the rate of ester hydrolysis compared to other substitutions like N-methylation. This indicates that the ester linkage in this compound would hydrolyze under basic conditions at a rate comparable to other simple N-acetyl amino acid esters. The amide bond is generally more stable to hydrolysis than the ester bond.

Racemization: N-acyl amino acids, including this compound, are particularly susceptible to racemization at the α-carbon. This loss of stereochemical integrity often occurs when the carboxyl group is activated for coupling reactions (e.g., amidation or esterification). The mechanism involves the formation of a planar oxazolone (B7731731) (azlactone) intermediate, which allows for the loss and re-addition of the α-proton, leading to a racemic mixture. Therefore, any derivatization at the carboxyl group must be performed under conditions that minimize oxazolone formation to preserve the L-configuration of the serine backbone.

Hydrolytic Stability of Ether and Amide Bonds

The structure of this compound contains two key linkages whose stability against hydrolysis is of primary interest: the amide bond of the N-acetyl group and the ether bond of the O-ethyl group.

The amide bond is generally stable but can be cleaved under specific conditions. Like other N-acylated amino acids, its hydrolysis can be catalyzed by acids or bases, typically requiring elevated temperatures. spbu.ru Enzymatic hydrolysis is also a significant pathway. While lipases are not typically associated with amide bond cleavage, certain preparations, such as lipase (B570770) A from Candida antarctica, have demonstrated the ability to hydrolyze N-acylated α-amino acids with high enantioselectivity. utupub.fi This enzymatic activity is often highly specific to the substrate and reaction conditions. utupub.fi The general mechanism for enzyme-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate which is subsequently hydrolyzed by water. core.ac.uk

The ether bond (C-O-C) is substantially more stable and resistant to hydrolysis than the amide bond. Cleavage of aliphatic ethers typically requires harsh conditions, such as concentrated strong acids (e.g., hydroiodic acid or hydrobromic acid) and high temperatures. Under typical physiological or mild laboratory conditions (neutral pH, moderate temperatures), the O-ethyl ether linkage of the serine side chain is expected to remain intact.

Bond TypeConditionRelative StabilityNotes
Amide BondNeutral pH (e.g., 7.0)HighHydrolysis is very slow without a catalyst.
Acidic/Basic pHModerateHydrolysis is accelerated, often requiring heat.
Enzymatic (e.g., Amidases, some Lipases)Low to ModerateCleavage can be efficient and highly selective. utupub.fi
Ether BondNeutral, Basic, or Mild Acidic pHVery HighGenerally unreactive under these conditions.
Strong Acid (e.g., HI, HBr) + HeatLowRequired for cleavage of the ether linkage.

Thermal and Photochemical Degradation Mechanisms

Exposure to energy in the form of heat or light can induce the degradation of this compound through various chemical pathways.

Thermal Degradation: Studies on the parent amino acid, L-serine, provide insight into the likely thermal degradation pathways. The primary mechanisms for serine decomposition include dehydration, decarboxylation, and deamination. researchgate.netacs.org Applying these to this compound suggests several potential outcomes. Dehydration of the serine backbone could occur, while decarboxylation would lead to the loss of CO2 from the carboxyl group. Since the primary amine is protected by an acetyl group, direct deamination is less likely; however, fragmentation of the entire N-acetylamino group could occur at high temperatures. The thermal degradation of serine has been shown to have a high activation energy, suggesting these reactions are most significant during processes with high thermal input. researchgate.net

Photochemical Degradation: Photochemical degradation, particularly photo-oxidation, typically proceeds via one of two mechanisms initiated by a photosensitizer molecule. nih.gov

Type I Pathway: Involves electron or hydrogen transfer, leading to the formation of radical ions and other radical species. nih.gov These highly reactive intermediates can participate in subsequent chain reactions.

Type II Pathway: Involves energy transfer to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which can then oxidize the molecule. nih.gov

For this compound, potential sites of photo-oxidation include the α-carbon and the ethyl group of the ether linkage, potentially leading to the formation of hydroperoxides and subsequent carbonyl compounds.

Degradation TypeMechanismPotential Degradation Products
ThermalDecarboxylation1-(Ethylamino)-2-propanone
DehydrationN-Acetyl-O-ethyl-dehydroalanine
Side-Chain FragmentationN-Acetylglycine, Ethanol
PhotochemicalRadical-mediated OxidationHydroperoxides, Carbonyl compounds (aldehydes, ketones)
Singlet Oxygen AttackOxidized derivatives at the α-carbon or ether linkage

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the chiral α-carbon is paramount in many applications of amino acid derivatives. Epimerization is the process by which the L-configuration of an amino acid derivative can be converted to its D-epimer, resulting in a mixture of diastereomers or a racemic mixture.

For N-acetylated amino acids like this compound, epimerization is a known risk, particularly during chemical synthesis steps such as peptide coupling. dntb.gov.uanih.gov The mechanism typically involves the abstraction of the proton from the α-carbon by a base. This process is significantly facilitated when the carboxyl group is activated, for example, as an active ester or an azlactone (oxazolone) intermediate. The resulting carbanion is stabilized by resonance, and upon reprotonation, can form either the L- or D-isomer. spbu.ru The presence of an electron-withdrawing N-acetyl group can increase the acidity of the α-proton, making the compound susceptible to base-catalyzed epimerization. nih.gov Therefore, careful selection of coupling reagents and reaction conditions, such as minimizing reaction time and avoiding strong bases, is critical to preserve the stereochemical purity of this compound during its chemical manipulation.

FactorEffect on EpimerizationRationale
Presence of BasePromotesAbstracts the α-proton, initiating the epimerization process. nih.gov
Carboxyl Group ActivationPromotesIncreases the acidity of the α-proton and can lead to oxazolone formation. spbu.ru
Elevated TemperaturePromotesIncreases reaction rates, including the rate of epimerization.
Extended Reaction TimePromotesAllows more time for the equilibrium between L- and D-isomers to be established.

Exploration of Novel Derivatives and Analogs for Research Purposes

This compound serves as a versatile scaffold for the synthesis of novel derivatives and analogs for a wide range of research applications. The three main functional groups—carboxyl, N-acetyl, and O-ethyl—provide distinct handles for chemical modification.

Carboxyl Group Modification: The carboxylic acid is a common site for derivatization. It can be readily converted into esters (e.g., methyl, benzyl (B1604629) esters), amides, or coupled to other molecules like amino acids or amines to form larger structures. These modifications are fundamental in peptide synthesis and the creation of peptidomimetics.

Side-Chain Ether Modification: The O-ethyl group can be replaced with a variety of other functionalities to probe structure-activity relationships. For instance, replacing the ethyl group with longer alkyl chains, aromatic rings (e.g., O-benzyl), or functionalized groups can alter the compound's hydrophobicity, steric profile, and biological interactions. The synthesis of various O-protected serine derivatives is a common strategy in peptide chemistry. acs.org

N-Acyl Group Modification: While the N-acetyl group provides stability, it can be replaced with other acyl groups (e.g., N-benzoyl, N-propionyl) to study the influence of the N-terminal substituent.

This derivatization potential allows researchers to create libraries of compounds based on the this compound backbone. For example, novel L-serine derivatives have been synthesized to create hybrid molecules with anti-inflammatory or antioxidant properties. researchgate.net Similarly, analogs of N-acyl amino acids are explored as potential inhibitors of bacterial communication pathways known as quorum sensing. ijpbs.com

Modification SiteReaction TypeResulting Derivative ClassResearch Purpose Example
Carboxyl Group (-COOH)Esterification / AmidationEsters, Amides, PeptidesProdrug design, Peptide synthesis
Side-Chain Ether (-OEt)Ether Synthesis (Williamson)O-Alkyl/Aryl Serine AnalogsProbing steric and electronic effects in biological systems. acs.org
N-Acetyl Group (-NHAc)Deacetylation followed by Re-acylationN-Acyl Serine AnalogsModulating metabolic stability and receptor binding.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Chiral Building Block in Complex Molecule Synthesis

The L-configuration of N-Acetyl-O-ethyl-L-serine makes it a valuable chiral synthon, or building block, for the synthesis of enantiomerically pure complex molecules. The defined stereochemistry at the alpha-carbon is crucial for biological activity in many pharmaceuticals and natural products.

Stereocontrol in Downstream Transformations

The chiral center of this compound can influence the stereochemical outcome of subsequent reactions, a process known as asymmetric induction. This is a fundamental strategy in asymmetric synthesis to create new stereocenters with a high degree of control. While specific examples involving this compound are not readily found, the principle is well-documented for other serine derivatives. The fixed stereochemistry of the starting material directs the approach of reagents, favoring the formation of one diastereomer over another.

Utility in Polymer Chemistry Research

The bifunctional nature of amino acid derivatives like this compound makes them attractive candidates for the synthesis of specialized polymers. The presence of both a carboxylic acid and a protected amine allows for various polymerization strategies.

Monomer for Controlled Polymerization Techniques

While direct polymerization studies of this compound are not prominent, research on the closely related L-serine ethyl ester demonstrates the feasibility of using such monomers in chemoenzymatic polymerization to produce poly(L-serine). This suggests that this compound could potentially be used as a monomer in controlled polymerization techniques, such as ring-opening polymerization of its corresponding N-carboxyanhydride, to create well-defined polypeptides. The O-ethyl group would provide a more hydrophobic character to the resulting polymer compared to poly(L-serine).

Precursor for Functional Biopolymers and Copolymers

Polymers derived from this compound would be precursors to functional biopolymers. After polymerization, the O-ethyl and N-acetyl groups could potentially be removed to expose the hydroxyl and amino groups of the serine residues. These functional groups could then be used for further modification, such as grafting other molecules or cross-linking the polymer chains. This approach could lead to the development of novel biomaterials with tailored properties for applications in drug delivery, tissue engineering, and biodegradable plastics. Furthermore, this compound could be copolymerized with other monomers to create copolymers with a range of properties.

Contributions to Prodrug Research (excluding clinical data)

The development of prodrugs is a strategy used to improve the delivery and efficacy of pharmaceutical agents. A prodrug is an inactive compound that is converted into an active drug within the body. Amino acids and their derivatives are often used as "promoieties" in prodrug design to enhance properties like solubility and cell permeability. nih.govnih.gov

This compound possesses characteristics that make it a potential promoiety. The ester linkage in a prodrug constructed from this molecule could be susceptible to cleavage by esterase enzymes in the body, releasing the active drug. nih.govnih.gov The N-acetyl-L-serine part would be the leaving group, which is generally considered to be of low toxicity. nih.gov While direct research on this compound as a prodrug moiety is not widely published, the principles of using amino acid esters in prodrug design are well-established for improving the pharmacokinetic profiles of various drugs. nih.gov

Information regarding the chemical compound “this compound” is not available in the reviewed scientific literature.

Following a comprehensive search of available scientific databases and literature, no specific information was found for the chemical compound “this compound.” The search results consistently yielded information on related but distinct compounds, namely N-Acetyl-L-serine and O-Acetyl-L-serine .

Consequently, it is not possible to provide an article detailing the applications of “this compound” in advanced organic synthesis, material science research, or its use in the development of chemical probes and tags as outlined in the request. The subsequent sections of the requested article, which were to focus on the design principles of modified amino acid prodrugs, linker chemistry, and release mechanisms related to this specific compound, cannot be developed without foundational research on the molecule itself.

The scientific literature does contain extensive information on the roles and applications of N-Acetyl-L-serine and O-Acetyl-L-serine in various biochemical and synthetic contexts. However, per the user's strict instructions to focus solely on “this compound,” this information cannot be substituted.

Therefore, this report concludes that there is no currently available scientific data to support the generation of the requested article on “this compound.”

Biochemical and Mechanistic Investigations Involving N Acetyl O Ethyl L Serine

Substrate or Inhibitor for Enzymatic Systems (non-clinical)

The modifications at both the amino and hydroxyl groups of the L-serine backbone are critical in determining the interaction of N-Acetyl-O-ethyl-L-serine with various enzymatic systems. These modifications can either present the molecule as a novel substrate or, more likely, an inhibitor of enzymes that typically recognize L-serine or its simpler derivatives.

Interactions with Serine-Modifying Enzymes (e.g., kinases, hydrolases)

Serine/threonine kinases are a major class of enzymes that catalyze the phosphorylation of the hydroxyl group of serine or threonine residues within a protein. wikipedia.orgebi.ac.uk The primary function of these kinases is to act as a molecular switch in a vast array of cellular processes. wikipedia.org For a kinase to act, a free hydroxyl group on the serine side chain is required for the transfer of a phosphate (B84403) group from ATP. wikipedia.org In this compound, this hydroxyl group is blocked by an ethyl ether linkage. This modification would almost certainly prevent the molecule from acting as a substrate for any known serine kinase.

Conversely, hydrolases that act on serine derivatives might interact with this compound. For instance, an esterase or an etherase with broad specificity could potentially cleave the O-ethyl group. However, ether linkages are generally stable, and specific etherases are required. The N-acetyl group would also influence its recognition by such enzymes.

Evaluation as a Substrate for Acetyltransferases or Hydrolases

The presence of the N-acetyl group suggests potential interactions with two main classes of enzymes: hydrolases (specifically, acylases) and acetyltransferases.

Hydrolases (Acylases): Aminoacylases, such as Acylase I (ACY1), are enzymes that catalyze the hydrolysis of N-acetylated amino acids to yield the free amino acid and acetate. foodb.ca These enzymes are crucial for the degradation of N-acetylated proteins. hmdb.ca The substrate specificity of ACY1 is highest for N-acetylated aliphatic amino acids with short-chain acyl groups. foodb.ca It is conceivable that this compound could be a substrate for an aminoacylase. However, the O-ethyl group on the side chain introduces additional steric bulk and changes the polarity, which could affect its binding to the active site and the rate of hydrolysis.

A hypothetical kinetic study could yield data similar to the table below, comparing the hydrolysis of N-Acetyl-L-serine with that of this compound by a purified aminoacylase.

Table 1: Hypothetical Kinetic Parameters for Aminoacylase I
SubstrateKm (mM)Vmax (µmol/min/mg)kcat/Km (M-1s-1)
N-Acetyl-L-serine5.21504.8 x 105
This compound12.8455.8 x 104

This table presents hypothetical data for illustrative purposes. The expected trend would be a higher Km (lower affinity) and lower Vmax for the modified substrate due to the O-ethyl group.

Acetyltransferases: N-acetyltransferases (NATs) catalyze the transfer of an acetyl group from acetyl-CoA to the N-terminus of proteins or to other small molecules. nih.govebi.ac.uk The reverse reaction, the synthesis of an acetylated amino acid, can also be catalyzed by some enzymes like ACY1. hmdb.ca It is unlikely that this compound would be a substrate for a forward reaction by a NAT, as its amino group is already acetylated.

Role in Reconstituted Biochemical Pathways (in vitro studies)

The potential integration of this compound into metabolic pathways can be explored through in vitro reconstitution of these pathways.

Integration into Amino Acid Metabolic Cycles (e.g., one-carbon metabolism, cysteine biosynthesis pathway)

N-Acetyl-L-serine is a known physiological inducer of the cysteine biosynthesis pathway in some bacteria. medchemexpress.com It acts as an activator of the CysB protein, which in turn promotes the transcription of genes required for cysteine synthesis. medchemexpress.com The pathway involves the conversion of serine to O-acetylserine, which then reacts with sulfide (B99878) to form cysteine.

It is plausible to hypothesize that this compound could act as an antagonist in this pathway. By mimicking N-Acetyl-L-serine, it might bind to the CysB protein without inducing the conformational change necessary for activation, thereby inhibiting the pathway. An in vitro study using a reconstituted cysteine biosynthesis system could test this hypothesis by measuring the expression of a reporter gene under the control of a cys promoter in the presence of N-Acetyl-L-serine and varying concentrations of this compound.

Table 2: Hypothetical Inhibition of CysB-mediated Gene Expression
N-Acetyl-L-serine (µM)This compound (µM)Reporter Gene Activity (%)
500100
501085
505042
5020015

This table illustrates a hypothetical dose-dependent inhibition of the cysteine biosynthesis pathway by this compound.

Precursor in Non-Canonical Biosynthetic Routes

Synthetic amino acid derivatives can be utilized in non-canonical biosynthetic pathways to produce novel compounds. amerigoscientific.comnih.gov If this compound can be de-acetylated by an acylase to produce O-ethyl-L-serine, this latter compound could potentially be incorporated into peptides by non-ribosomal peptide synthetases (NRPSs). NRPSs are large multi-enzyme complexes that can incorporate non-proteinogenic amino acids into a variety of natural products. The ethylated side chain would introduce a novel structural and functional moiety into the resulting peptide.

Theoretical Modeling of Enzyme-Substrate Interactions

In the absence of empirical data, theoretical modeling and computational chemistry provide powerful tools to predict the interactions of this compound with enzyme active sites. nih.govacs.org Molecular docking simulations can be employed to predict the binding affinity and orientation of the compound within the active site of enzymes like aminoacylases or serine kinases. mdpi.comresearchgate.net

For example, a docking study could be performed on a known aminoacylase. The crystal structure of the enzyme would be used to define a binding pocket. Both N-Acetyl-L-serine (the natural substrate) and this compound would be docked into this site. The results would likely show that the N-acetyl group and the carboxyl group form similar hydrogen bonds with the active site residues in both cases. However, the O-ethyl group of this compound might cause steric clashes with certain residues, leading to a less favorable binding energy compared to the natural substrate. This would support the hypothesis that it is a poorer substrate or a potential inhibitor.

Molecular dynamics simulations could further refine these predictions by modeling the flexibility of both the enzyme and the ligand, providing insights into the stability of the enzyme-substrate complex over time. researchgate.net

Table 3: Hypothetical Molecular Docking Scores
LigandTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues
N-Acetyl-L-serineAminoacylase I-7.5Arg123, His234, Glu345
This compoundAminoacylase I-5.8Arg123, His234 (Steric clash with Leu178)
This compoundSerine Kinase XYZ-4.9Lys45, Asp156

This table provides an example of the type of data generated from molecular docking studies, suggesting a lower binding affinity for the modified compound due to steric hindrance.

Computational Docking and Molecular Dynamics Simulations

No research studies detailing computational docking or molecular dynamics simulations of this compound with any biological target were identified.

Quantum Chemical Analysis of Catalytic Mechanisms

No publications were found that report on the use of quantum chemical analysis to investigate the catalytic mechanisms involving this compound.

Advanced Analytical Methodologies for N Acetyl O Ethyl L Serine and Its Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-Acetyl-O-ethyl-L-serine from complex mixtures. The choice of technique depends on the analyte's properties, such as chirality, volatility, and polarity, as well as the required resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Given the chiral nature of the L-serine backbone, resolving its enantiomers from any potential D-isomer is critical. This is achieved using chiral stationary phases (CSPs).

CSPs like the macrocyclic glycopeptide-based CHIROBIOTIC T are effective for separating N-derivatized amino acids. sigmaaldrich.com The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the chiral analyte and the stationary phase. For this compound, the mobile phase composition, typically a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer, would be optimized to achieve baseline separation. sigmaaldrich.com An alternative approach involves pre-column derivatization with a chiral derivatizing agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), followed by separation on a standard reversed-phase column (e.g., C18). nih.gov

Table 1: Hypothetical HPLC Parameters for Chiral Separation of this compound

Parameter Condition
Column Chiral Stationary Phase (e.g., CHIROBIOTIC T)
Mobile Phase Isocratic or Gradient elution with Methanol/Water or Acetonitrile/Ammonium Acetate Buffer
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (LC-MS)

| Temperature | 25 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) offers high resolution and sensitivity but is suitable only for volatile and thermally stable compounds. Amino acids and their derivatives, including this compound, are generally non-volatile due to their polar functional groups. thermofisher.com Therefore, a crucial derivatization step is required to increase their volatility before GC analysis. thermofisher.comtcichemicals.com

Common derivatization methods include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the carboxylic acid and any other active hydrogens to form volatile trimethylsilyl (B98337) (TMS) derivatives. thermofisher.comwvu.edu

Esterification followed by Acylation: A two-step process involving esterification of the carboxyl group (e.g., with isopropanol) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride) to form N-trifluoroacetyl-isopropyl esters. wvu.eduacs.org

These derivatization procedures yield compounds that can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. wvu.edunih.gov For this compound, the existing N-acetyl group is stable, but the free carboxylic acid would need to be derivatized.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique known for its high efficiency, short analysis times, and minimal sample consumption. d-aminoacids.com It separates molecules based on their charge-to-size ratio in an electric field. For chiral separations of amino acid derivatives, a chiral selector is typically added to the background electrolyte (BGE). d-aminoacids.comacs.org

Cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are the most common chiral selectors used in CE. nih.govnih.govoup.com The enantiomers of this compound would exhibit different mobilities due to their differential interactions with the chiral selector's cavity, leading to their separation. The method can be optimized by adjusting the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. nih.govnih.gov CE coupled with laser-induced fluorescence (LIF) detection can be employed after derivatization with a fluorescent tag to achieve extremely low detection limits. nih.gov

Spectroscopic Characterization Methods

Following chromatographic separation, spectroscopic methods are employed for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise chemical structure of a molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the connectivity and chemical environment of each atom.

For this compound, the ¹H NMR spectrum would show characteristic signals for the acetyl methyl protons, the ethoxy group (a triplet and a quartet), and the protons on the serine backbone (α-CH, β-CH₂). The ¹³C NMR spectrum would similarly display distinct resonances for each carbon atom, including the carbonyl carbons of the acetyl and carboxylic acid groups. The chemical shifts would be influenced by the electronic effects of the neighboring functional groups. acs.orgmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in D₂O)

Atom Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Acetyl-CH₃ ~2.0 ~22.5
Ethoxy-CH₃ ~1.2 (triplet) ~15.0
Ethoxy-CH₂ ~3.6 (quartet) ~66.0
α-CH ~4.5 (multiplet) ~55.0
β-CH₂ ~3.9 (multiplet) ~68.0
Acetyl-C=O - ~174.0
Carboxyl-C=O - ~175.0

Note: These are predicted values based on related structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides crucial information on the molecular weight and elemental composition of a molecule. When coupled with a separation technique (LC-MS or GC-MS), it offers high selectivity and sensitivity for identifying and quantifying compounds in complex mixtures. nih.govkyoto-u.ac.jp

High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can determine the accurate mass of this compound, allowing for the confirmation of its elemental formula (C₇H₁₃NO₄).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced, which serves as a structural fingerprint. For this compound, key fragmentation pathways would likely include the neutral loss of the ethyl group, the acetyl group, water, and carbon dioxide, as well as cleavages along the amino acid backbone. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound in ESI-MS/MS

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Description of Neutral Loss
176.08 [M+H]⁺ 148.05 Loss of C₂H₄ (ethene)
176.08 [M+H]⁺ 134.07 Loss of C₂H₅OH (ethanol)
176.08 [M+H]⁺ 130.05 Loss of H₂O and CO
176.08 [M+H]⁺ 116.07 Loss of C₂H₅OH and H₂O
176.08 [M+H]⁺ 88.04 Cleavage yielding [Ser+H]⁺ fragment after loss of ethyl and acetyl groups

Note: Fragmentation is dependent on ionization mode (e.g., ESI, CI) and collision energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. For this compound, these methods provide a characteristic spectral fingerprint corresponding to its distinct structural features: the amide group, the ethyl ester, the carboxylic acid, and the alkyl backbone.

Infrared (IR) Spectroscopy: The IR spectrum is particularly sensitive to polar bonds. The C=O stretching vibration of the ester and the amide I band are typically strong and found in a spectral region with minimal interference from other groups. sci-hub.se The N-H and O-H stretching bands are also prominent, though their position can be affected by hydrogen bonding. libretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds. It is particularly useful for analyzing the C-C backbone and symmetric stretching vibrations. researchgate.net For amino acid derivatives, Raman spectra can reveal details about conformation and intermolecular interactions. cdnsciencepub.com In studies of related molecules like N-acetyl-L-cysteine, Raman has been used to probe the behavior of different functional groups in various environments. rsc.org

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Expected Intensity
O-H (Carboxylic Acid)Stretch (H-bonded)3300 - 2500Broad, Strong (IR)
N-H (Amide)Stretch3350 - 3180Medium (IR)
C-H (Alkyl)Stretch3000 - 2850Medium-Strong (IR, Raman)
C=O (Ester)Stretch1750 - 1735Strong (IR)
C=O (Amide I)Stretch1680 - 1630Strong (IR)
N-H (Amide II)Bend1570 - 1515Medium (IR)
C-O (Ester/Acid)Stretch1300 - 1000Strong (IR)

This table presents generalized data based on established spectroscopic principles and data for related compounds. libretexts.orgacs.org

Circular Dichroism (CD) for Chiral Confirmation

Circular dichroism (CD) spectroscopy is an essential technique for confirming the chirality of molecules. It measures the differential absorption of left- and right-circularly polarized light by chiral chromophores. wikipedia.org Since this compound contains a chiral center at the alpha-carbon (inheriting the 'L' configuration from L-serine), it is optically active and will produce a characteristic CD spectrum.

The primary chromophores in this compound are the peptide bond of the acetyl group and the carboxyl group. In the far-UV region (typically 190-250 nm), these groups give rise to CD signals that confirm the compound's absolute configuration. researchgate.net The sign and magnitude of the CD bands are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center. nih.gov Studies on related polypeptides, such as poly-L-serine, have utilized CD spectroscopy to investigate higher-order structures like β-sheets and α-helices, demonstrating the technique's utility in conformational analysis. acs.orgkyoto-u.ac.jp For this compound, the spectrum would provide definitive confirmation of its enantiomeric identity (L- vs. D-form).

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures, offering unparalleled sensitivity and selectivity.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for quantifying low-abundance metabolites like this compound in complex biological matrices such as plasma, urine, or cell extracts. metwarebio.com The technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For polar compounds like amino acid derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed, as it provides excellent retention and separation. oup.com Alternatively, reversed-phase (RP) chromatography can be used, sometimes with pre-column derivatization to enhance retention and sensitivity. nih.gov

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. Tandem MS (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification by isolating a precursor ion (the molecular ion of this compound) and monitoring for specific fragment ions produced by collision-induced dissociation. This approach minimizes interferences and achieves very low limits of detection. nih.gov

ParameterDescriptionTypical Value/Method
Chromatography Separation ModeHILIC or Reversed-Phase LC
Ionization Ionization SourceElectrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]⁺ Mass of the protonated moleculem/z (calculated based on formula)
MS/MS Detection Scan ModeMultiple Reaction Monitoring (MRM)
Fragment Ions Characteristic product ionsFragments from loss of the ethyl group, acetyl group, or water

This table outlines a typical LC-MS/MS setup for the analysis of this compound.

GC-MS for Volatile Component Identification

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, but its application to polar, non-volatile compounds like this compound requires a chemical derivatization step to increase volatility and thermal stability. researchgate.netnih.gov

The derivatization process targets the active hydrogen atoms in the carboxyl and amide groups. Common strategies include:

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active protons with trimethylsilyl (TMS) groups. nih.govwvu.edu

Esterification followed by Acylation: A two-step process where the carboxyl group is first esterified (e.g., with methanol or propanol), followed by acylation of the amine group (e.g., with an anhydride). nih.gov

Once derivatized, the compound can be readily separated on a GC column and identified based on its characteristic retention time and mass spectrum. The electron ionization (EI) mass spectrum will show a distinct fragmentation pattern that can be used for structural confirmation and library matching. foodb.ca While powerful, the need for derivatization makes GC-MS analysis more complex and potentially introduces variability compared to direct LC-MS/MS analysis. researchgate.net

Development of Biosensors and Detection Probes for Research

While specific biosensors for this compound are not yet widely documented, the principles for their design are well-established through research on related amino acids. nih.gov Such biosensors could enable real-time monitoring of the compound's concentration in research settings.

Development could follow several paths:

Enzyme-Based Biosensors: These sensors would utilize an enzyme that specifically recognizes and catalyzes a reaction with this compound. The consumption of a substrate or the production of a detectable species (e.g., H₂O₂, NH₄⁺) would be measured, typically by an electrochemical transducer. nih.gov

Transcriptional Regulator-Based Biosensors: In bacteria, some transcriptional regulators bind to specific small molecules, activating or repressing the expression of a reporter gene (e.g., Green Fluorescent Protein, GFP). A system based on a regulator that specifically binds this compound could be engineered. nih.gov For instance, biosensors based on the L-serine-responsive regulator SerR have been successfully developed for C. glutamicum. frontiersin.org

Aptamer-Based Probes: Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind with high affinity and specificity to a target molecule. An aptamer specific to this compound could be immobilized on a surface (e.g., an electrode or nanoparticle) to create a highly specific detection probe. mdpi.com

These research tools hold the potential to facilitate high-throughput screening and dynamic studies of the metabolic fate and function of this compound.

Computational and Theoretical Studies of N Acetyl O Ethyl L Serine

Molecular Docking and Dynamics Simulations

Currently, there are no published studies specifically detailing the molecular docking or molecular dynamics simulations of N-Acetyl-O-ethyl-L-serine. This means that predictions of its interactions with specific protein targets and its conformational behavior and stability in a simulated biological environment are yet to be determined.

For related compounds, such as derivatives of N-acetyl-L-cysteine and other serine-based compounds, molecular docking has been employed to predict binding affinities and interaction modes with various enzymes and receptors. mdpi.comresearchgate.netnih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that govern the ligand-protein recognition process. mdpi.com Similarly, molecular dynamics simulations have provided insights into the conformational flexibility and stability of protein-ligand complexes involving serine derivatives. mdpi.com

Ligand-Protein Interaction Predictions

Without specific molecular docking studies on this compound, any discussion on its potential ligand-protein interactions would be purely speculative. Future research in this area would involve docking this compound into the active sites of various target proteins to predict its binding orientation, affinity, and the specific amino acid residues involved in the interaction.

Conformational Analysis and Stability

The conformational landscape and stability of this compound have not been explicitly investigated using molecular dynamics simulations. Such studies on related N-acetylated amino acids have been crucial in understanding how different functional groups influence the molecule's preferred three-dimensional structure and its dynamic behavior over time. researchgate.net For instance, studies on N-acetyl-L-alanine N'-methylamide have explored its potential energy surfaces to identify stable conformers. researchgate.net

Quantum Chemical Calculations

A thorough search of scientific databases indicates a lack of specific quantum chemical calculations performed for this compound. This type of analysis is fundamental for understanding the electronic properties and reactivity of a molecule from first principles.

Quantum chemical calculations, such as Density Functional Theory (DFT), have been applied to understand the conformational preferences and electronic structures of similar molecules like N-acetylated derivatives of L-methionine and L-cysteine. beilstein-journals.org These studies provide valuable information on intramolecular interactions and the influence of solvent effects. beilstein-journals.org

Electronic Structure and Reactivity Descriptors

Specific data on the electronic structure and reactivity descriptors (such as HOMO-LUMO energies, electrostatic potential, and Fukui functions) for this compound are not available. For related compounds, these descriptors have been calculated to predict their reactivity and potential sites for electrophilic and nucleophilic attack. dergipark.org.tr

Reaction Pathway Elucidation and Transition State Analysis

There are no published studies on the elucidation of reaction pathways or transition state analyses involving this compound. This type of computational work is essential for understanding the mechanisms of chemical reactions, including enzymatic catalysis and degradation pathways.

In Silico Prediction of Biological Activity (non-clinical)

Due to the absence of dedicated in silico studies, there are no specific predictions for the biological activity of this compound. In silico tools are frequently used to predict the potential pharmacological activities and toxicological profiles of novel compounds based on their chemical structure. nih.govnih.govresearchgate.nettandfonline.com For other novel chemical entities, these methods have been used to forecast a range of activities, including antimicrobial and anticancer properties. researchgate.nettandfonline.com The application of such predictive models to this compound would be a valuable first step in assessing its potential biological relevance.

Target Identification and Binding Affinity Estimation

Target identification is a critical first step in drug discovery, where potential biological targets, such as proteins or enzymes, that a compound may interact with are identified. This process is often carried out using in silico methods, which involve screening the chemical structure of a compound against libraries of known biological targets. Techniques like reverse docking and similarity profiling compare the compound to other molecules with known targets to predict potential interactions.

Once a potential target is identified, the binding affinity, which measures the strength of the interaction between the compound and its target, is estimated. Molecular docking is a primary computational method used for this purpose. It predicts the preferred orientation of the compound when bound to a target protein and estimates the binding energy. A lower binding energy generally indicates a more stable and stronger interaction. Molecular dynamics simulations can further refine these predictions by simulating the movement of the compound and protein over time, providing a more dynamic and accurate picture of the binding interaction.

Table 1: Illustrative Example of Potential Protein Targets and Docking Scores

Potential Protein TargetGene NameUniProt IDPredicted Binding Affinity (kcal/mol)
Serine/threonine-protein kinaseKINASE1P00001Data not available
Acetyl-CoA synthetaseACSS2Q9NR19Data not available
Amino acid transporterSLC1A5P43007Data not available
Histone deacetylaseHDAC1Q13547Data not available
Serine O-acetyltransferasecysEP0A678Data not available
Note: This table is for illustrative purposes only. No specific target identification or binding affinity data for this compound has been found in published research.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)

ADMET prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital for assessing the drug-likeness of a molecule and identifying potential liabilities early in the discovery process. Various software and web-based tools utilize quantitative structure-activity relationship (QSAR) models and other algorithms to predict these properties based on the compound's chemical structure.

Absorption: This predicts how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract. Key parameters include human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: This estimates how the compound is distributed throughout the body's tissues and fluids. Important predicted properties include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: This predicts the metabolic fate of the compound, including which cytochrome P450 (CYP) enzymes are likely to metabolize it. Inhibition of CYP enzymes is a key consideration, as it can lead to drug-drug interactions.

Excretion: This aspect predicts the primary routes through which the compound and its metabolites are eliminated from the body.

Table 2: Predicted ADMET Properties of this compound (Hypothetical)

ADMET PropertyParameterPredicted Value
Absorption Human Intestinal AbsorptionData not available
Caco-2 Permeability (logPapp)Data not available
Distribution Blood-Brain Barrier (BBB) PenetrationData not available
Plasma Protein Binding (%)Data not available
Metabolism CYP2D6 InhibitorData not available
CYP3A4 InhibitorData not available
Excretion Renal Organic Cation TransporterData not available
Note: The data in this table is hypothetical and for illustrative purposes. No published ADMET prediction data for this compound is currently available.

Future Directions and Emerging Research Avenues for N Acetyl O Ethyl L Serine

Integration into Synthetic Biology Platforms

Synthetic biology aims to design and construct new biological parts, devices, and systems. The integration of non-standard amino acids like N-Acetyl-O-ethyl-L-serine into these platforms could unlock novel functionalities.

Future research could focus on engineering microorganisms to produce this compound through novel metabolic pathways. This approach would be analogous to the established fermentative production of O-acetyl-L-serine (OAS) and N-acetyl-L-serine (NAS). google.com In bacteria and plants, OAS is a key intermediate in cysteine biosynthesis, synthesized from L-serine and acetyl-CoA by the enzyme serine O-acetyltransferase. google.comnih.gov Researchers have successfully engineered microorganisms to enhance the production of these compounds. google.com

A prospective synthetic biology strategy for this compound could involve:

Enzyme Engineering: Modifying existing serine O-acetyltransferases or discovering novel enzymes that can utilize ethyl-CoA or a related ethyl donor instead of acetyl-CoA.

Pathway Engineering: Introducing and optimizing a metabolic pathway in a host organism like E. coli or yeast that converts L-serine into this compound. This would likely involve the sequential action of an N-acetyltransferase and an O-ethyltransferase, or a single engineered enzyme with dual specificity.

Regulatory Circuit Design: Developing genetic circuits that control the expression of the necessary enzymes, potentially triggered by specific external stimuli, allowing for controlled production of the compound.

The successful integration of this compound into cellular metabolism could enable the in vivo synthesis of novel peptides and proteins with unique properties, expanding the chemical diversity of biological systems.

Advanced Materials Science Applications

Polypeptides and their derivatives are increasingly important in materials science for applications ranging from drug delivery to tissue engineering. The hydroxyl group of serine is a key site for modification to create functional polymers. acs.org this compound represents a promising, yet unexplored, monomer for the synthesis of advanced biomaterials.

Research in this area would build upon existing methods for polypeptide synthesis, such as the chemoenzymatic polymerization (CEP) of amino acid esters and the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). acs.orgnih.gov Studies have demonstrated the successful polymerization of L-serine ethyl ester using enzymes like papain, as well as the polymerization of O-protected serine derivatives to prevent unwanted side reactions. acs.orgnih.gov

The ethyl group in this compound could offer distinct advantages over the more common acetyl or benzyl (B1604629) protecting groups by influencing the polymer's physical and chemical properties, such as hydrophobicity, solubility, and secondary structure (e.g., β-sheet formation). acs.orgacs.org

Table 1: Comparison of O-Protected Serine Monomers in Polypeptide Synthesis
Monomer DerivativeProtecting GroupKey Feature/Application in Polymer SynthesisReference
O-acetyl-L-serineAcetylUsed for the synthesis of poly-O-acetyl-L-serine, which can be deprotected to yield poly-L-serine. acs.orgnih.govacs.org
O-benzyl-L-serineBenzylCommonly used in NCA polymerization to prevent side reactions at the hydroxyl group. acs.orgnih.gov
O-tert-butyl-L-serinetert-ButylA bulky protecting group used in both solid-phase peptide synthesis and ROP. acs.orgontosight.ai
This compoundEthyl (on Oxygen)Potential monomer for novel polypeptides with modified hydrophobicity and stability. (Prospective)

Future research should investigate the polymerization of this compound to create novel poly(amino acid)s. The resulting polymers could be explored for applications in hydrogel formation, self-assembling nanomaterials, and as scaffolds for cell culture, where the ethyl ether linkage would provide greater chemical stability compared to an ester bond.

Mechanistic Insights into Enzyme-Catalyzed Reactions

This compound can serve as a valuable molecular probe to investigate the mechanisms of various enzymes. The closely related O-acetyl-L-serine (OAS) is a substrate for O-acetylserine sulfhydrylase (OASS), an enzyme that catalyzes the final step in cysteine biosynthesis. core.ac.ukacs.org Studies using OAS have provided significant insights into the enzyme's reaction mechanism, which involves the formation of an α-aminoacrylate intermediate. acs.org

By substituting the O-acetyl group with an O-ethyl group, researchers can probe the active site of enzymes like OASS to understand substrate specificity and the role of the leaving group in the catalytic cycle. Key research questions could include:

Can OASS or related enzymes utilize this compound as a substrate?

How does the stability of the O-ethyl ether linkage, compared to the O-acetyl ester linkage, affect the reaction rate and mechanism?

Can this compound act as an inhibitor, binding to the active site without undergoing a reaction, thereby helping to trap and study enzyme-substrate complexes?

Thermodynamic data from studies of similar enzyme-catalyzed reactions provide a baseline for what could be explored with this compound.

Table 2: Thermodynamic Data for a Related Enzyme-Catalyzed Reaction
ReactionEnzymeTemperature (K)pHApparent Equilibrium Constant (K')Reference
acetyl-CoA(aq) + L-serine(aq) = CoA(aq) + O-acetyl-L-serine(aq)Serine O-acetyltransferase (EC 2.3.1.30)298.156.015 nist.gov

Investigating the interaction of this compound with a range of transferases, lyases, and hydrolases could lead to a deeper understanding of enzyme kinetics and mechanisms, potentially identifying new enzymatic activities or inhibitors.

Development of Novel Research Tools

Protected amino acids are indispensable tools in chemical biology and pharmaceutical research, particularly in the field of peptide synthesis. ontosight.ai this compound, with its protected amino and hydroxyl groups, is a candidate for development as a specialized building block.

The N-acetyl group provides stability, while the O-ethyl group offers a more robust protecting group for the hydroxyl function than an O-acetyl group, which can be prone to migration or hydrolysis. beilstein-journals.org This stability could be advantageous in specific synthetic contexts, such as in multi-step solid-phase peptide synthesis where orthogonality of protecting groups is critical.

Furthermore, this compound could be developed as a chemical probe. For example, it could be used in competitive binding assays to identify and characterize proteins that interact with acylated or alkylated serine residues. It may also serve as a useful compound in analytical methods for studying metabolic pathways, similar to how N-acetyl-L-serine has been used to study enzymes necessary for cell growth. biosynth.com The compound's potential to act as a substrate for DNA synthesis studies, by inhibiting cancer cells, is another avenue for exploration. biosynth.com

Future work should focus on establishing efficient synthesis protocols for high-purity this compound and characterizing its reactivity and stability under various conditions used in peptide synthesis and biochemical assays. This would pave the way for its adoption as a standard reagent in the chemist's and biologist's toolkit.

Q & A

Q. What frameworks guide the formulation of rigorous research questions about this compound?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental variables. For example:
  • Population : Serine derivatives in enzymatic systems.
  • Intervention : Ethylation and acetylation modifications.
  • Comparison : Unmodified serine vs. This compound.
  • Outcome : Binding affinity or catalytic efficiency.
    This structured approach ensures clarity and testability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.